![molecular formula C15H8ClN3 B1407702 3-(2-Chloroquinazolin-4-yl)benzonitrile CAS No. 1292317-90-8](/img/structure/B1407702.png)
3-(2-Chloroquinazolin-4-yl)benzonitrile
Overview
Description
Scientific Research Applications
Chemical Synthesis and Characterization : Michaelidou and Koutentis (2009) described the conversion of 2-(4-chloro-5H-1,2,3-dithiazolylideneamino)benzonitriles into other chemical structures like 3-aminoindole-2-carbonitriles, indicating the compound's utility in synthetic organic chemistry (Michaelidou & Koutentis, 2009).
Pharmaceutical Development : Hopes, Parker, and Patel (2006) studied the optimization of an unsymmetrical Hantzsch reaction for plant-scale manufacture of a potassium-channel opener, which is a derivative of a similar compound, indicating its potential in drug synthesis (Hopes, Parker, & Patel, 2006).
Cancer Research : Sarangi et al. (2020) assessed synthesized diazenylsulfonamides, including derivatives of 2-chloroquinazolin, for their potential as apoptosis inducers and radical scavengers in cancer research (Sarangi et al., 2020).
Antimicrobial Applications : Patel and Shaikh (2011) explored the synthesis of new quinazolinone analogs and their antimicrobial activities, which demonstrates the relevance of such compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).
Antitubercular and Antibacterial Activities : Rao and Subramaniam (2015) synthesized novel 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide analogs, evaluating their effectiveness against tuberculosis and bacterial infections (Rao & Subramaniam, 2015).
Inhibitory Analysis for Cancer Treatment : Ghanei et al. (2016) synthesized derivatives from 2-chloroquinoline-3-carbaldehydes and evaluated them as potential inhibitors of AKT1, an enzyme associated with cancer, suggesting a role in cancer therapy (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016).
Safety and Hazards
The compound “3-(2-Chloroquinazolin-4-yl)benzonitrile” should be handled with care. It is advised to keep the compound away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool . The compound should be handled under inert gas and protected from moisture .
Future Directions
Quinazoline derivatives, such as “3-(2-Chloroquinazolin-4-yl)benzonitrile”, have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, future research may focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry.
properties
IUPAC Name |
3-(2-chloroquinazolin-4-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3/c16-15-18-13-7-2-1-6-12(13)14(19-15)11-5-3-4-10(8-11)9-17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHVFTZAFNNIMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroquinazolin-4-yl)benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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